molecular formula C29H19BrN2 B12812506 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline

5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline

Cat. No.: B12812506
M. Wt: 475.4 g/mol
InChI Key: FGYUJXDFOXDSHP-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrazolo[5,1-a]isoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium (II) catalysts in the presence of copper (II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper (II) acetate and silver salt but in the presence of a carboxylate ligand under air .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Properties

Molecular Formula

C29H19BrN2

Molecular Weight

475.4 g/mol

IUPAC Name

5-(4-bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline

InChI

InChI=1S/C29H19BrN2/c30-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)29-27(21-9-3-1-4-10-21)28(31-32(26)29)22-11-5-2-6-12-22/h1-19H

InChI Key

FGYUJXDFOXDSHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=C(N3N=C2C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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